

potential for CC-671 off-target kinase inhibition

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Compound of Interest

Compound Name: CC-671

Cat. No.: B606530

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Technical Support Center: CC-671

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for working with **CC-671**, a potent dual inhibitor of TTK and CLK2 kinases.

Frequently Asked Questions (FAQs)

Q1: What is **CC-671** and what are its primary targets?

CC-671 is a dual inhibitor of Threonine and Tyrosine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1), and CDC-like Kinase 2 (CLK2). It exhibits high potency against these targets with IC50 values of 5 nM for TTK and 3 nM for CLK2.^[1] **CC-671** was identified through a phenotypic screen for compounds that selectively induce apoptosis in triple-negative breast cancer (TNBC) cell lines.^[2]

Q2: What is the primary mechanism of action of **CC-671**?

CC-671 exerts its effects by inhibiting the kinase activity of TTK and CLK2. This leads to the reduced phosphorylation of their respective substrates. In the case of TTK, this disrupts the mitotic spindle checkpoint, leading to accelerated mitotic exit. For CLK2, inhibition affects pre-mRNA splicing. The dual inhibition of these pathways is believed to contribute to its anti-cancer activity, particularly in TNBC.

Q3: What are the known off-target effects of **CC-671**?

While **CC-671** is a potent inhibitor of TTK and CLK2, some off-target activities have been observed. Notably, at a concentration of 3 μ M, **CC-671** showed cellular binding of 75% or more to Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2), Phosphatidylinositol-4-Phosphate 5-Kinase Type-2 Beta (PIP4K2B), and c-Jun N-terminal Kinase (JNK).[3]

Furthermore, **CC-671** has been identified as a reversal agent for multidrug resistance mediated by the ATP-binding cassette transporter G2 (ABCG2).[4] This is an important consideration for in vitro and in vivo studies, as it can sensitize cells to other chemotherapeutic agents.

Data Presentation: Kinase Inhibition Profile

The following table summarizes the known inhibitory activities of **CC-671**.

Target Kinase	IC50 (nM)	Off-Target Kinase	Cellular Binding at 3 μ M
TTK (Mps1)	5[1]	CLK2	$\geq 75\%$
CLK2	3[1]	CAMKK2	$\geq 75\%$
PIP4K2B	$\geq 75\%$		
JNK	$\geq 75\%$		

Note: The off-target cellular binding data indicates a significant interaction at a concentration substantially higher than the IC50 values for the primary targets. Further dose-response studies are recommended to determine the IC50 values for these off-target kinases.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Radiometric)

This protocol provides a general framework for assessing the inhibitory activity of **CC-671** against a kinase of interest.

Materials:

- Purified active kinase

- Kinase-specific substrate (peptide or protein)
- **CC-671** (or other test inhibitor)
- Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM MnCl₂, 2 mM DTT, 0.1 mg/mL BSA)
- [γ -³²P]ATP
- ATP
- 96-well filter plates
- Scintillation counter
- Phosphoric acid (75 mM)

Procedure:

- Prepare serial dilutions of **CC-671** in the kinase reaction buffer.
- In a 96-well plate, add the kinase and its specific substrate to each well.
- Add the diluted **CC-671** or vehicle control (e.g., DMSO) to the appropriate wells.
- Initiate the kinase reaction by adding a mixture of [γ -³²P]ATP and unlabeled ATP. The final ATP concentration should be at or near the K_m for the specific kinase.
- Incubate the plate at 30°C for a predetermined time, ensuring the reaction remains in the linear range.
- Stop the reaction by adding 75 mM phosphoric acid.
- Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
- Wash the filter plate multiple times with 75 mM phosphoric acid to remove unincorporated [γ -³²P]ATP.
- Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

- Calculate the percentage of kinase inhibition for each **CC-671** concentration relative to the vehicle control and determine the IC50 value.

Troubleshooting Guides

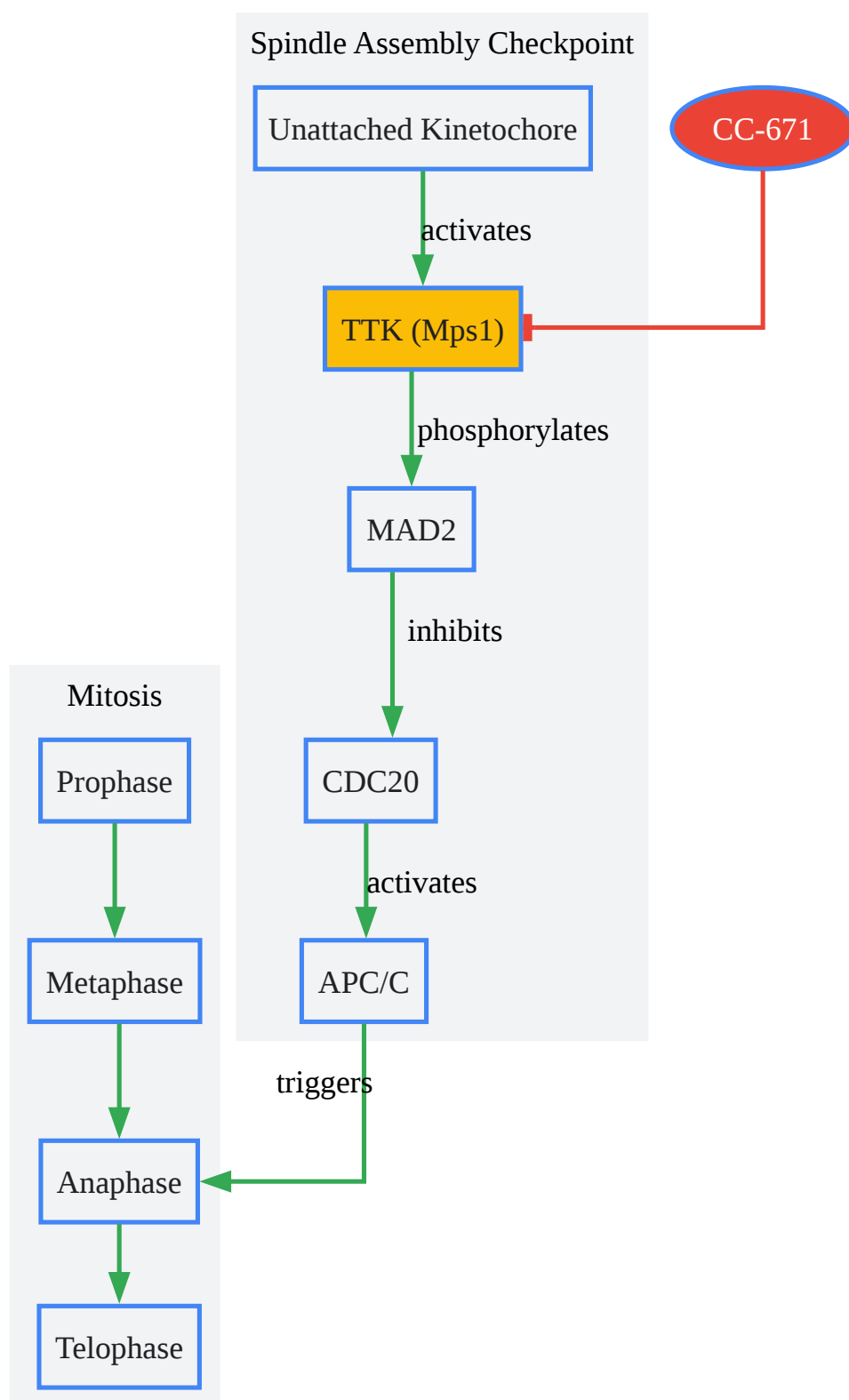
Issue	Possible Cause(s)	Suggested Solution(s)
High background signal in no-enzyme control	Contamination of reagents with ATP or other kinases. Autophosphorylation of the substrate.	Use fresh, high-purity reagents. Test for substrate autophosphorylation by incubating it with $[\gamma\text{-}^{32}\text{P}]\text{ATP}$ in the absence of the enzyme.
No or low kinase activity	Inactive enzyme. Suboptimal assay conditions (pH, ion concentration). Incorrect substrate.	Verify enzyme activity with a known potent activator or by checking for autophosphorylation. Optimize assay conditions through a matrix experiment. Confirm the substrate is appropriate for the kinase.
Inconsistent results between replicates	Pipetting errors. Incomplete mixing of reagents. Edge effects in the microplate.	Use calibrated pipettes and ensure proper mixing. Avoid using the outer wells of the plate or ensure proper sealing to prevent evaporation.
IC ₅₀ value for CC-671 is significantly different from reported values	Incorrect ATP concentration (if competitive inhibitor). Inactive CC-671. Different assay format (biochemical vs. cellular).	The inhibitory potency of ATP-competitive inhibitors is dependent on the ATP concentration. Ensure the ATP concentration is appropriate and consistent. Verify the integrity and concentration of the CC-671 stock. Be aware that IC ₅₀ values can differ between biochemical and cellular assays due to factors like cell permeability and off-target effects. [5]

Unexpected potentiation of another drug in a cellular assay

CC-671 is inhibiting ABCG2-mediated drug efflux.

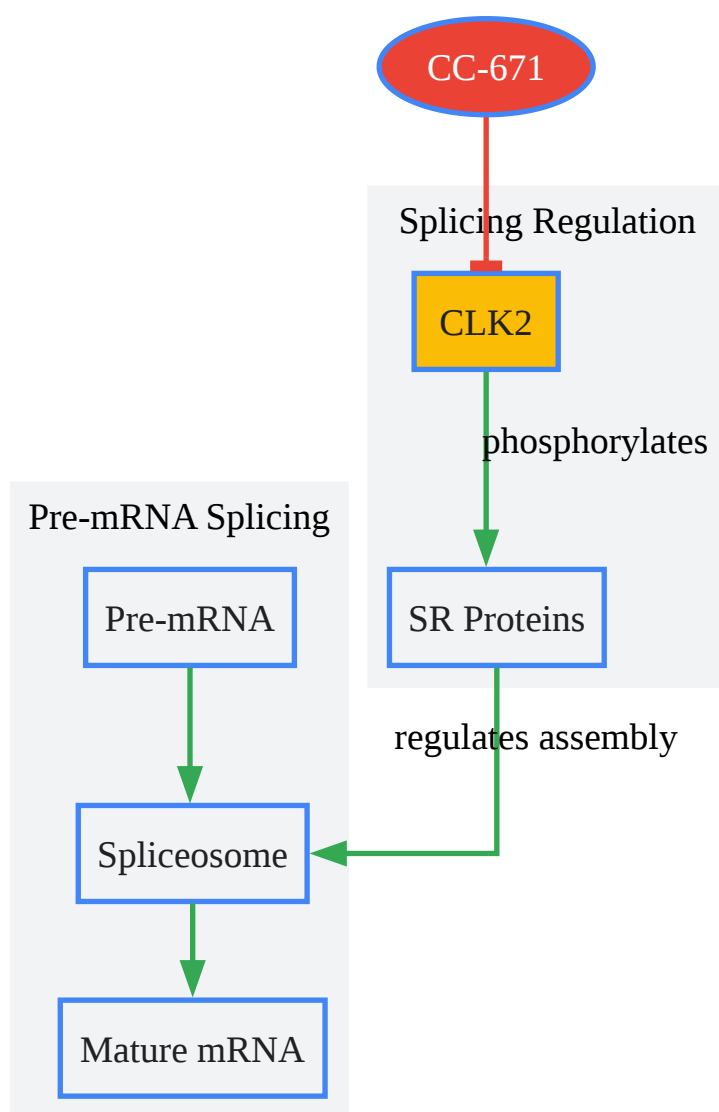
Test for ABCG2 expression in your cell line. If present, consider using a cell line with low or no ABCG2 expression or use an ABCG2 inhibitor as a control to confirm this off-target effect.^[4]

Visualizations



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Caption: TTK Signaling in the Spindle Assembly Checkpoint.



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Caption: CLK2 Signaling in Pre-mRNA Splicing Regulation.



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Caption: Experimental Workflow for In Vitro Kinase Inhibition Assay.

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